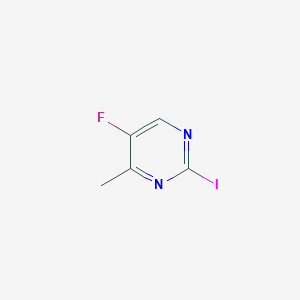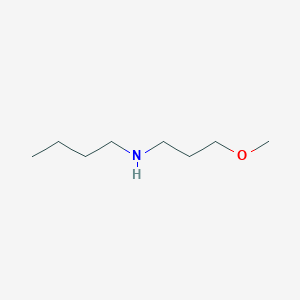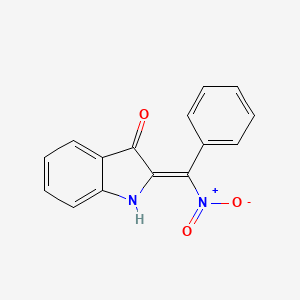
2-(Nitro(phenyl)methylene)indolin-3-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Nitro(phenyl)methylene)indolin-3-one is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound features a nitrophenyl group attached to a methylene bridge, which is further connected to an indolin-3-one core. The unique structure of this compound makes it an interesting subject for research in various scientific fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Nitro(phenyl)methylene)indolin-3-one typically involves the condensation of indolin-3-one with a nitrobenzaldehyde derivative. One common method includes the use of a base-catalyzed Knoevenagel condensation reaction. The reaction is carried out in the presence of a base such as piperidine or pyridine, and the reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity on an industrial scale.
化学反应分析
Types of Reactions
2-(Nitro(phenyl)methylene)indolin-3-one can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Electrophilic Substitution: The indole ring can participate in electrophilic substitution reactions due to its electron-rich nature.
Nucleophilic Addition: The carbonyl group in the indolin-3-one core can undergo nucleophilic addition reactions with nucleophiles such as Grignard reagents.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon or tin(II) chloride in hydrochloric acid.
Electrophilic Substitution: Various electrophiles such as halogens, nitro groups, or sulfonyl groups in the presence of a Lewis acid catalyst.
Nucleophilic Addition: Grignard reagents or organolithium compounds in anhydrous ether or tetrahydrofuran.
Major Products Formed
Reduction: Formation of 2-(Amino(phenyl)methylene)indolin-3-one.
Electrophilic Substitution: Substituted indole derivatives with various functional groups.
Nucleophilic Addition: Alcohols or other addition products depending on the nucleophile used.
科学研究应用
2-(Nitro(phenyl)methylene)indolin-3-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Biology: Studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Potential use in the development of new materials and chemical processes.
作用机制
The mechanism of action of 2-(Nitro(phenyl)methylene)indolin-3-one is not fully understood, but it is believed to involve interactions with various molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components. The indole core can bind to specific receptors or enzymes, modulating their activity and leading to various biological effects.
相似化合物的比较
Similar Compounds
2-(Amino(phenyl)methylene)indolin-3-one: Similar structure but with an amino group instead of a nitro group.
3-(Phenylmethylene)indolin-2-one: Lacks the nitro group, making it less reactive in certain chemical reactions.
Indolin-2-one derivatives: A broad class of compounds with varying substituents on the indole ring.
Uniqueness
2-(Nitro(phenyl)methylene)indolin-3-one is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and biological activity
属性
分子式 |
C15H10N2O3 |
|---|---|
分子量 |
266.25 g/mol |
IUPAC 名称 |
(2Z)-2-[nitro(phenyl)methylidene]-1H-indol-3-one |
InChI |
InChI=1S/C15H10N2O3/c18-15-11-8-4-5-9-12(11)16-13(15)14(17(19)20)10-6-2-1-3-7-10/h1-9,16H/b14-13- |
InChI 键 |
OBYVLZBKFJDIEP-YPKPFQOOSA-N |
手性 SMILES |
C1=CC=C(C=C1)/C(=C/2\C(=O)C3=CC=CC=C3N2)/[N+](=O)[O-] |
规范 SMILES |
C1=CC=C(C=C1)C(=C2C(=O)C3=CC=CC=C3N2)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


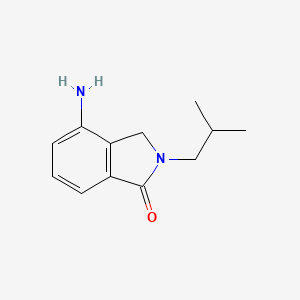
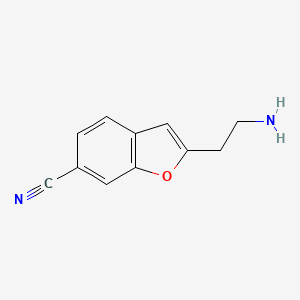
![6-Bromo-2,8-dimethylimidazo[1,2-a]pyrazin-3-amine](/img/structure/B15251484.png)
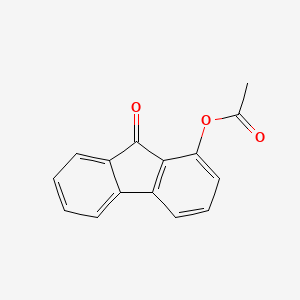
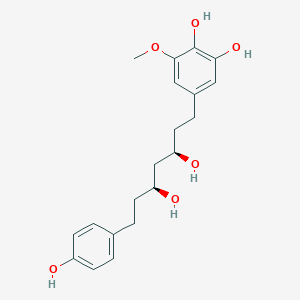
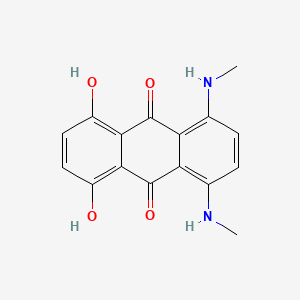
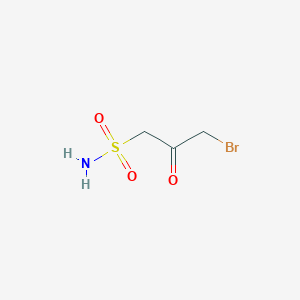
![2,5-Bis(2-butyloctyl)-1,4-bis(5-trimethylstannylthiophen-2-yl)pyrrolo[3,4-c]pyrrole-3,6-dione](/img/structure/B15251516.png)
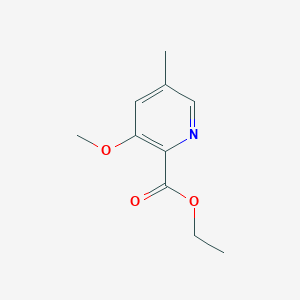
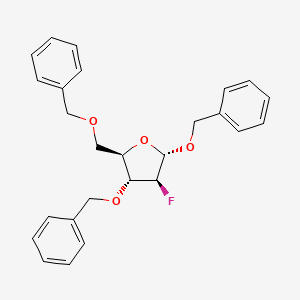
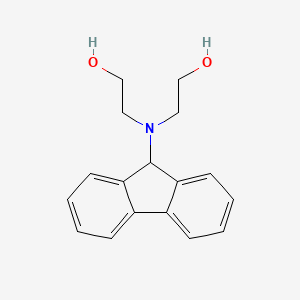
![1-{[1-(Chloromethyl)cyclopropyl]methyl}-1-methylcyclopentane](/img/structure/B15251546.png)
